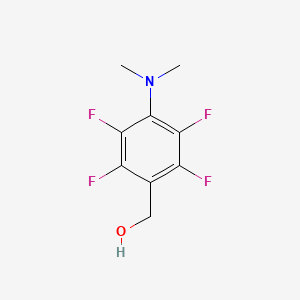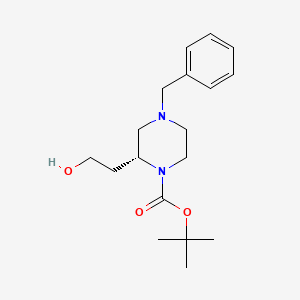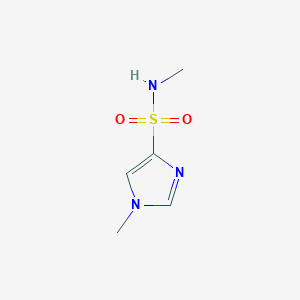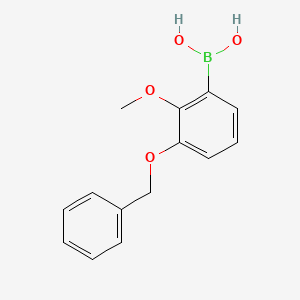
N-Benzyl-4-bromo-2-methoxybenzamide
Descripción general
Descripción
“N-Benzyl-4-bromo-2-methoxybenzamide” is a chemical compound with the CAS Number: 330793-41-4 . It has a molecular weight of 320.19 and its IUPAC name is this compound . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H14BrNO2 . Its average mass is 320.181 Da and its monoisotopic mass is 319.020782 Da .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 320.19 .Aplicaciones Científicas De Investigación
N-Benzyl-4-bromo-2-methoxybenzamide has a wide range of applications in the scientific field. It is used as an intermediate in the synthesis of other compounds, including heterocyclic compounds, and as a reagent in organic synthesis. This compound is also used as an analytical tool in analytical chemistry, as it can be used to detect and measure the presence of certain compounds. In addition, this compound is used in the synthesis of pharmaceuticals and other organic compounds.
Mecanismo De Acción
N-Benzyl-4-bromo-2-methoxybenzamide works by forming an amide bond with the aldehyde. This amide bond is formed when the nucleophilic bromide attacks the aldehyde, resulting in the formation of an intermediate. This intermediate then undergoes a nucleophilic attack by the amide, resulting in the formation of the amide bond and the release of a bromide ion. This reaction is typically carried out in aqueous solution at a temperature of around 50-60°C.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses, as well as having anti-inflammatory and anti-cancer properties. In addition, this compound has been shown to have anti-oxidant and anti-microbial properties, and it has been used in the treatment of certain diseases, including malaria and HIV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-Benzyl-4-bromo-2-methoxybenzamide in laboratory experiments is its versatility and ease of use. This compound is relatively inexpensive and can be easily synthesized from readily available starting materials. In addition, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is a highly toxic compound and should be handled with care in the laboratory.
Direcciones Futuras
The future of N-Benzyl-4-bromo-2-methoxybenzamide is promising, as it has a wide range of potential applications in the scientific field. This compound could be used in the synthesis of new compounds and in the development of new pharmaceuticals. In addition, this compound could be used in the development of new analytical tools for the detection and measurement of certain compounds. This compound could also be used in the development of new materials for use in drug delivery systems. Finally, this compound could be used in the development of new treatments for diseases, such as cancer and HIV.
Propiedades
IUPAC Name |
N-benzyl-4-bromo-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-19-14-9-12(16)7-8-13(14)15(18)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLWKCPBIWDREJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

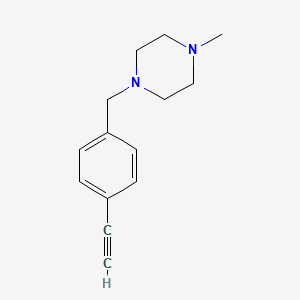
![9-((2-Hydroxyethyl)(methyl)amino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B6326348.png)

![Furo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B6326361.png)




